molecular formula C13H14N2O2 B13557754 3-(2,3-dihydro-1H-indol-1-yl)-2,6-Piperidinedione

3-(2,3-dihydro-1H-indol-1-yl)-2,6-Piperidinedione

Cat. No.: B13557754
M. Wt: 230.26 g/mol
InChI Key: AYTRPGWFGCPORF-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features both an indole and a piperidine ring system. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-(2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine-2,6-dione moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione is unique due to its combination of an indole and a piperidine-2,6-dione moiety, which provides a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(2,3-dihydroindol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H14N2O2/c16-12-6-5-11(13(17)14-12)15-8-7-9-3-1-2-4-10(9)15/h1-4,11H,5-8H2,(H,14,16,17)

InChI Key

AYTRPGWFGCPORF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CCC3=CC=CC=C32

Origin of Product

United States

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